5H-imidazo[4,5-f]benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-imidazo[4,5-f]benzimidazol-2-one: is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the benzimidazole ring is a core structure in several pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-imidazo[4,5-f]benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with glyoxal, followed by cyclization with formic acid or other suitable reagents. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction times and conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-imidazo[4,5-f]benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-imidazo[4,5-f]benzimidazol-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with DNA and proteins makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Wirkmechanismus
The mechanism of action of 5H-imidazo[4,5-f]benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of anticancer activity, it may induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Shares the benzimidazole core but lacks the fused imidazole ring.
Imidazole: Contains the imidazole ring but does not have the fused benzimidazole structure.
Quinazoline: Another fused ring system with different biological activities.
Uniqueness: 5H-imidazo[4,5-f]benzimidazol-2-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, making it a valuable scaffold in drug discovery and materials science .
Eigenschaften
CAS-Nummer |
876500-71-9 |
---|---|
Molekularformel |
C8H4N4O |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
5H-imidazo[4,5-f]benzimidazol-2-one |
InChI |
InChI=1S/C8H4N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10) |
InChI-Schlüssel |
GOKMHPHYGUSMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=NC(=O)N=C31)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.